![molecular formula C13H10ClN5O2 B4791882 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B4791882.png)
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-(1,2,4-triazol-4-yl)benzamide
Overview
Description
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the triazole and oxazole rings through cyclization reactions. Chlorination is usually performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions could target the triazole ring or the amide group.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.
Medicine: Exploring its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- 5-(1,2,4-triazol-4-yl)benzamide
- N-(5-methyl-1,2-oxazol-3-yl)-5-(1,2,4-triazol-4-yl)benzamide
Uniqueness
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-(1,2,4-triazol-4-yl)benzamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c1-8-4-12(18-21-8)17-13(20)10-5-9(2-3-11(10)14)19-6-15-16-7-19/h2-7H,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYILWLRQEFWUIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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